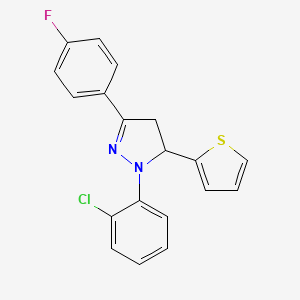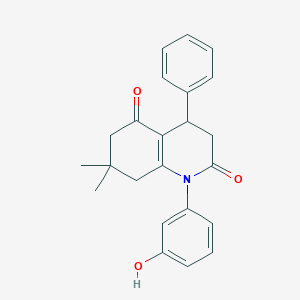
1-(2-chlorophenyl)-3-(4-fluorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-3-(4-fluorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "CFPT" and has been synthesized using different methods. CFPT has been shown to have unique biochemical and physiological effects, making it an interesting compound for future research.
作用機序
The mechanism of action of CFPT is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. CFPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. CFPT has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
CFPT has been shown to have unique biochemical and physiological effects. In vitro studies have shown that CFPT inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that CFPT reduces inflammation and pain in animal models of arthritis and colitis. CFPT has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease.
実験室実験の利点と制限
CFPT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high yields. CFPT has also been shown to have low toxicity and is well-tolerated in animal models. However, CFPT has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. CFPT also has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on CFPT. One area of research is the development of CFPT-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of research is the development of CFPT-based materials for use in electronics and optoelectronics. Further studies are needed to fully understand the mechanism of action of CFPT and to identify any potential side effects or toxicity.
合成法
CFPT can be synthesized using various methods, including the reaction of 2-chlorobenzaldehyde, 4-fluorobenzaldehyde, and 2-thiophene carboxaldehyde with hydrazine hydrate. Another method involves the reaction of 2-chlorobenzaldehyde, 4-fluorobenzaldehyde, and 2-thiophene carboxaldehyde with 1,3-dimethylbarbituric acid in the presence of piperidine as a catalyst. Both methods result in the production of CFPT with high yields.
科学的研究の応用
CFPT has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, CFPT has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In pharmacology, CFPT has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In material science, CFPT has been shown to have potential applications in the development of organic light-emitting diodes and organic field-effect transistors.
特性
IUPAC Name |
2-(2-chlorophenyl)-5-(4-fluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2S/c20-15-4-1-2-5-17(15)23-18(19-6-3-11-24-19)12-16(22-23)13-7-9-14(21)10-8-13/h1-11,18H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCSITDHGBXRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-nitro-N-(2-phenylethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B5179877.png)
![1-(3,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5179880.png)
![2-iodo-6-methoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5179896.png)



![ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5179919.png)

![5-{[5-(3-fluorophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5179939.png)
![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5179958.png)

![N-benzyl-3-[(cyclopentylamino)methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5179981.png)
![1-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5179986.png)